

Spectroscopic Profiling & Characterization Guide: 1-(3-Hydroxy-4-methoxyphenyl)-2- nitropropene[1]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE |
| CAS No.: | 322474-08-8 |
| Cat. No.: | B1501663 |

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Executive Summary

This technical guide provides a rigorous spectroscopic comparison between **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene** (often referred to as 3-hydroxy-4-methoxy- β -methyl- β -nitrostyrene) and its primary precursor, Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1]

Targeted at pharmaceutical researchers and analytical chemists, this document focuses on the Henry Reaction pathway.[1] It addresses the critical analytical challenge of distinguishing the target regioisomer from its structural analogs (e.g., Vanillin derivatives) and validating the completion of the nitroaldol condensation via IR and NMR spectroscopy.[1]

Part 1: Structural Context & Reaction Pathway

The synthesis of **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene** involves the condensation of Isovanillin with Nitroethane.[1] This transformation alters the hybridization of the benzylic

carbon and introduces a nitro-alkene moiety, resulting in distinct spectroscopic signatures.[1]

The Henry Condensation[1][2][3]

- Precursor (Substrate): Isovanillin (Aldehyde, Carbonyl)[1]
- Reagent: Nitroethane (Nitroalkane)[2][3]
- Catalyst System: Ammonium Acetate / Glacial Acetic Acid (buffer system) or n-Butylamine.[1]
- Product: **1-(3-hydroxy-4-methoxyphenyl)-2-nitropropene** (Conjugated Nitroalkene).[1]

Regioisomer Criticality

Differentiation between the target (Isovanillin-derived) and its isomer (Vanillin-derived) is vital in medicinal chemistry, as the position of the hydroxyl group (3-OH vs. 4-OH) significantly impacts biological activity, particularly in antimicrobial and anticancer applications [1, 2].[1]

Part 2: Spectroscopic Fingerprinting

The following tables summarize the diagnostic signal shifts required to confirm the transformation.

Infrared (FT-IR) Spectroscopy Comparison

The most immediate confirmation of reaction progress is the disappearance of the carbonyl stretch and the appearance of nitro bands.[1]

| Functional Group | Precursor: Isovanillin () | Product: Nitropropene () | Status |
|----------------------------|-------------------------------|------------------------------|-------------------|
| C=O Stretch | 1670 – 1695 (Strong) | Absent | Primary Indicator |
| NO ₂ Asymmetric | Absent | 1510 – 1550 (Strong) | Product Marker |
| NO ₂ Symmetric | Absent | 1320 – 1360 (Medium) | Product Marker |
| C=C Alkenyl | 1580-1600 (Aromatic only) | 1600 – 1640 (Conjugated) | Confirmation |
| O-H Stretch | 3200 – 3400 (Broad) | 3200 – 3450 (Broad) | Retained |

Analyst Note: The loss of the sharp aldehyde peak at ~1680

is the "Go/No-Go" decision point for reaction completion.

Nuclear Magnetic Resonance (¹H-NMR)

NMR provides definitive structural proof, specifically distinguishing the

-methyl substitution pattern.^[1]

| Proton Environment | Precursor: Isovanillin (ppm) | Product: Nitropropene (ppm) | Multiplicity |
|------------------------------|----------------------------------|---------------------------------|----------------------|
| Aldehyde (-CHO) | 9.70 – 9.85 | Absent | Singlet |
| Vinyl (=CH-NO ₂) | Absent | 7.95 – 8.15 | Singlet (Broad) |
| Side Chain Methyl | Absent | 2.40 – 2.50 | Singlet/Fine Doublet |
| Methoxy (-OCH ₃) | 3.80 – 3.95 | 3.85 – 3.95 | Singlet |
| Aromatic Ring | 6.90 – 7.50 | 6.80 – 7.20 | Multiplet |

Key Diagnostic Shift: The aldehyde proton singlet at >9.7 ppm must completely disappear. The appearance of the vinyl proton near 8.0 ppm confirms the dehydration step of the Henry reaction was successful.[1]

UV-Vis Spectroscopy[1]

- Phenomenon: Bathochromic Shift (Red Shift).
- Mechanism: The product possesses an extended -conjugation system (Phenyl ring + Alkene + Nitro group) compared to the precursor.
- Observation: The product typically appears as bright yellow/orange crystals, whereas Isovanillin is off-white/pale yellow.[1] This visual change correlates to a shift in toward the visible region (>350 nm).

Part 3: Experimental Protocols

Synthesis of Reference Standard (Scale: 10 mmol)

This protocol is designed to generate a reference standard for spectroscopic calibration.

- Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
- Charging: Add Isovanillin (1.52 g, 10 mmol) and Ammonium Acetate (0.3 g, ~4 mmol).
- Solvent/Reagent: Add Glacial Acetic Acid (10 mL) and Nitroethane (1.5 mL, ~20 mmol).
- Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.
 - Monitoring: Spot TLC (Silica gel; Mobile phase 3:1 Hexane:Ethyl Acetate). Look for the disappearance of the lower R_f spot (Isovanillin).
- Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a yellow solid.[1][4]

- Purification: Filter the crude solid. Recrystallize from hot ethanol or methanol to obtain bright yellow needles.[1]
- Drying: Vacuum dry at 40°C for 4 hours before spectroscopic analysis.

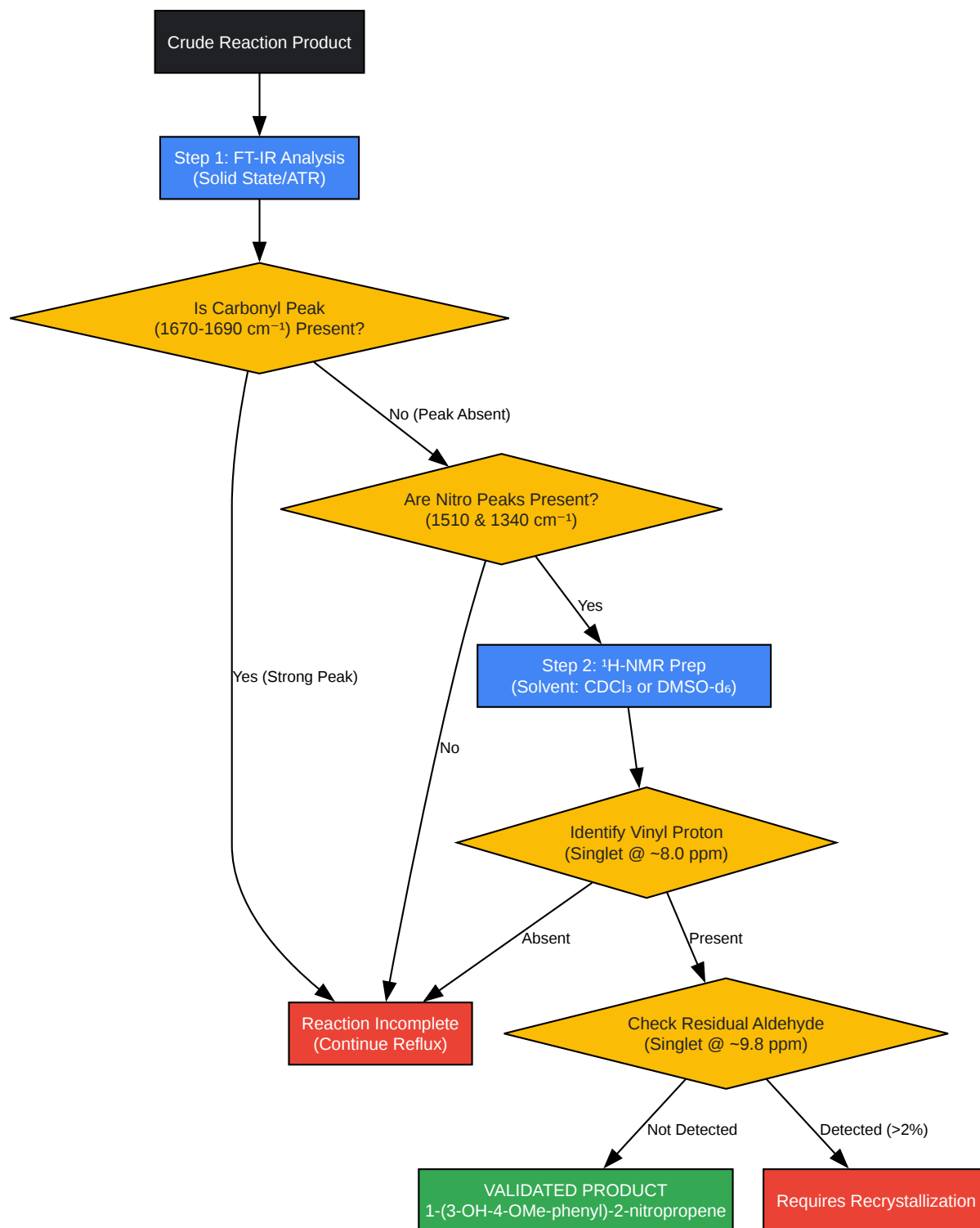
Analytical Method: HPLC-UV

For quantitative purity assessment during stability studies.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid[1]
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm and 360 nm (Specific for the nitrostyrene chromophore).
- Retention Time: The Nitropropene product will elute significantly later (more hydrophobic) than the Isovanillin precursor.[1]

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for validating the product using the spectroscopic data described above.



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Caption: Analytical decision matrix for validating the Henry Reaction product. Blue nodes indicate procedural steps; Yellow diamonds indicate decision gates based on spectral data.

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